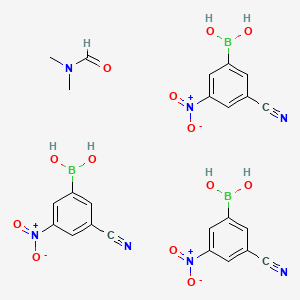

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate)

Description

Properties

IUPAC Name |

(3-cyano-5-nitrophenyl)boronic acid;N,N-dimethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H5BN2O4.C3H7NO/c3*9-4-5-1-6(8(11)12)3-7(2-5)10(13)14;1-4(2)3-5/h3*1-3,11-12H;3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIUDARACIUFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22B3N7O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657398 | |

| Record name | (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-47-8 | |

| Record name | (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) typically involves the reaction of boronic acid derivatives with N,N-Dimethylformamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The cyano and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Organic Synthesis and Catalysis

DMF-Tris-CN is primarily utilized as a reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. Its boronate moiety allows it to participate in various reactions, including:

- Cyanation Reactions: The compound serves as a cyanide source in the cyanation of alcohols, enabling the synthesis of valuable α-aryl nitriles. This method has been shown to yield compounds such as naproxen, an anti-inflammatory drug, with high efficiency .

- Substitution Reactions: The cyano and nitro groups present in DMF-Tris-CN can engage in substitution reactions, leading to the formation of new derivatives that may have enhanced properties or functionalities .

Biological Applications

Fluorescent Sensors and Probes

The unique structural features of DMF-Tris-CN make it suitable for developing fluorescent sensors used in biological imaging. The compound's ability to form reversible covalent bonds with diols and other nucleophiles enhances its utility in detecting specific biomolecules. This application is particularly relevant in the fields of chemical biology and medicinal chemistry, where monitoring biological processes is crucial .

Material Science

Advanced Materials and Polymers

In the industrial sector, DMF-Tris-CN is employed in producing advanced materials and polymers. Its reactivity allows it to function as a building block for synthesizing complex polymeric structures that can be used in various applications, including electronics and nanotechnology .

Environmental Research

Pollutant Detection and Removal

DMF-Tris-CN has been explored for its potential in environmental research, particularly for detecting and removing pollutants. Its chemical properties enable it to interact with environmental contaminants, making it a candidate for developing methods to address pollution issues .

Mechanism of Action

The mechanism by which N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) exerts its effects involves its interaction with specific molecular targets and pathways. The boronate moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The cyano and nitro groups also contribute to the compound’s reactivity and specificity in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Boronate Compounds

Structural and Functional Differences

The compound’s tris-boronate architecture distinguishes it from simpler mono-boronate analogs. For example:

- 4-[(2-Aminoethyl)carbamoyl]phenylboronic acid (used in glycoprotein binding studies) has a single boronate group and relies on primary amine functionality for conjugation .

Binding Properties and pH Sensitivity

The electron-withdrawing substituents (-CN, -NO₂) lower the pKa of the boronate groups, enabling effective binding at near-neutral pH (compared to unsubstituted phenylboronic acids, which typically require pH > 8.5) . This property is critical for biological applications where maintaining physiological pH is essential. For instance:

- Phenylboronic acid-functionalized resins require alkaline conditions (pH 9–10) for optimal glycoprotein capture, limiting their use in live-cell systems .

- The target compound’s lower operational pH expands compatibility with labile biomolecules.

Data Table: Key Properties Compared

| Property | N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) | 4-[(2-Aminoethyl)carbamoyl]phenylboronic Acid | (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 648.92 | ~195 (estimated) | 168 |

| Boronate Groups | 3 | 1 | 1 |

| Key Substituents | -CN, -NO₂ | -NH₂, -CONH₂ | Cyclohexenyl, ketone |

| Typical Binding pH | 6.5–7.5 | 8.5–9.5 | 9.0–10.0 |

| Primary Applications | Glycomics, multivalent separations | Glycoprotein isolation | Small-molecule catalysis |

| Solvent Compatibility | DMF-dependent | Aqueous buffers | Organic solvents |

| Toxicity Considerations | High (DMF-related) | Moderate | Low |

Research Findings and Challenges

- Selectivity vs. Simplicity : While the tris-boronate design enhances binding capacity, its structural complexity complicates synthesis and purification. highlights challenges in isolating stereoisomers when using DMF, suggesting similar issues may arise for the target compound .

- DMF’s Role : DMF stabilizes the boronate structure via coordination but introduces toxicity risks, limiting in vivo applications . Alternatives like water-soluble polymer-supported boronates (e.g., polyethylene glycol conjugates) are being explored for biomedical use .

- Interference with Buffers: As noted in , Tris buffers can competitively bind to boronate groups, reducing target capture efficiency. This necessitates careful buffer selection in assays involving the compound .

Biological Activity

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

N,N-Dimethylformamide (DMF) serves as a solvent and stabilizing agent in the synthesis of tris((3-cyano-5-nitrophenyl)boronate). The compound features a boronate ester functional group, which is known for its reactivity in biological systems. The nitrophenyl groups may contribute to the compound's interaction with biological targets.

The biological activity of N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) is primarily attributed to its ability to inhibit certain enzymatic activities, particularly those involving serine β-lactamases. This inhibition is crucial for combating antibiotic resistance in pathogenic bacteria.

- Inhibition of β-lactamases : The compound has shown promise as a β-lactamase inhibitor, which enhances the efficacy of β-lactam antibiotics against resistant strains. In vitro studies indicate that it can significantly lower the minimum inhibitory concentration (MIC) of antibiotics like meropenem against resistant bacterial strains .

- Interaction with Enzymes : The boronate group allows for reversible covalent binding to the active site of serine β-lactamases, thereby preventing substrate access and subsequent hydrolysis of β-lactam antibiotics .

In Vitro Studies

A series of experiments were conducted to evaluate the compound's efficacy against various bacterial strains known for producing β-lactamases:

| Bacterial Strain | MIC (µg/mL) | Combination with Antibiotic | Effectiveness |

|---|---|---|---|

| E. coli | 0.12 | Meropenem | Synergistic |

| K. pneumoniae | 0.10 | Ceftibuten | Synergistic |

| A. baumannii | 0.25 | Meropenem | Enhanced |

These results suggest that the compound not only acts as an inhibitor but also restores the effectiveness of existing antibiotics against resistant strains.

Case Studies

- Case Study on E. coli : A clinical isolate of E. coli exhibiting resistance to carbapenems was treated with N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) in combination with meropenem. The treatment resulted in a significant reduction in bacterial load, demonstrating the compound's potential as an adjunct therapy in antibiotic-resistant infections .

- Animal Model Studies : In vivo studies using murine models indicated that administration of the compound alongside standard antibiotic treatment led to improved survival rates in subjects infected with multi-drug resistant bacteria compared to controls receiving antibiotics alone .

Safety and Toxicity Profile

Preliminary toxicity assessments have indicated that N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) exhibits low cytotoxicity levels in mammalian cell lines, suggesting a favorable safety profile for further development . Long-term studies are necessary to fully elucidate its safety in clinical settings.

Q & A

Q. What are the optimal synthetic routes for preparing N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) with high purity?

The synthesis typically involves catalytic enantioselective diboration of vinyl boronate esters, as demonstrated in enantiomerically enriched tris(boronates) . Key steps include:

- Using transition-metal catalysts (e.g., Co(I)) to achieve stereochemical control.

- Employing DMF as both a solvent and coordinating agent to stabilize the tris(boronate) structure, as seen in cobalt-DMF coordination complexes .

- Optimizing reaction conditions (e.g., temperature, pH) to enhance yield and reduce side reactions. For example, triethylamine diffusion in DMF solutions promotes crystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray diffraction (XRD): Resolves bond distances (e.g., average C–C = 0.005 Å) and coordination geometry (octahedral metal centers) .

- Infrared (IR) spectroscopy: Identifies DMF coordination via ν(CH) stretching modes (e.g., shifts in C–H vibrations upon interaction with boronate groups) .

- Nuclear Magnetic Resonance (NMR): ¹¹B and ¹H NMR track boronate ester formation and DMF ligand environments .

- Thermogravimetric analysis (TGA): Assesses thermal stability by monitoring DMF desorption .

Q. What role does DMF play in stabilizing the tris(boronate) structure?

DMF acts as a Lewis base, coordinating to boron or metal centers (e.g., Co²⁺) via its carbonyl oxygen. This stabilizes the tris(boronate) complex through:

- Formation of hydrogen bonds with nitro and cyano substituents .

- Facilitating reversible covalent binding, critical for pH-controlled applications .

Advanced Research Questions

Q. How do electronic effects of 3-cyano-5-nitrophenyl substituents influence binding affinity in molecular recognition?

The electron-withdrawing nitro (–NO₂) and cyano (–CN) groups enhance boronate acidity, lowering the optimal binding pH (e.g., from ~8.5 to ~7.0). This increases selectivity for cis-diol targets (e.g., glycoproteins) under physiological conditions . Experimental strategies include:

Q. How can researchers resolve contradictions in reaction yields under varying catalytic conditions?

Discrepancies often arise from competing reaction pathways (e.g., over-deborylation or solvent effects). Methodological approaches include:

- Screening catalysts (e.g., Pd vs. Co) to favor tris(boronate) formation over byproducts .

- Using design of experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .

- Monitoring intermediates via in situ IR or mass spectrometry to identify yield-limiting steps .

Q. What experimental designs probe hydrolytic stability under extreme pH conditions?

- Accelerated degradation studies: Incubate the compound in buffers (pH 3–10) and monitor boronate ester hydrolysis via ¹¹B NMR .

- Competitive binding assays: Introduce competing cis-diols (e.g., glucose) to assess pH-dependent release kinetics .

- Computational modeling: Predict hydrolysis pathways using density functional theory (DFT) to guide stabilization strategies (e.g., steric shielding of boron centers) .

Key Challenges and Solutions

- Low crystallinity: Use slow diffusion techniques (e.g., triethylamine vapor) to improve crystal quality .

- Interference in binding assays: Pre-treat samples with size-exclusion chromatography to remove non-specific cis-diols .

- Thermal degradation: Incorporate stabilizing ligands (e.g., phosphines) during synthesis to enhance thermal resilience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.